This compound falls under the category of organic amines and is specifically classified as a substituted phenylpyridine derivative. The presence of both a dimethylphenyl group and a pyridine moiety in its structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine can participate in various chemical reactions due to its functional groups:
These reactions are essential for developing derivatives that may enhance biological activity or alter physical properties.
Further studies are required to elucidate the precise mechanisms and potential therapeutic effects.
C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine has potential applications in various scientific fields:
The synthesis of bipyridinylamine derivatives, including C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (CAS 889939-63-3), reflects significant methodological advancements in heterocyclic chemistry. Early routes relied on reductive amination and nucleophilic substitution, where ketones or aldehydes reacted with ammonia or amines under metal-catalyzed hydrogenation. For example, the Eschweiler-Clarke reaction enabled N-methylation of primary amines using formaldehyde/formic acid, producing dimethylamine motifs prevalent in pharmaceuticals like rivastigmine [7]. However, these methods suffered from poor regioselectivity and required harsh conditions, limiting applicability to sensitive pyridine systems [7].
The advent of cross-coupling catalysis in the 1980s revolutionized access to asymmetric diaryl methylamines. Suzuki-Miyaura coupling emerged as a cornerstone for constructing C–C bonds between aryl halides and boronic acids. As demonstrated in pyridine synthesis, 5-bromo-2-methylpyridin-3-amine underwent Pd(0)-catalyzed coupling with arylboronic acids to afford 5-aryl-2-methylpyridin-3-amines in moderate-to-excellent yields (58–82%) [9]. This method tolerated diverse functional groups (e.g., halides, methoxy), enabling precise installation of the 2,5-dimethylphenyl moiety. Concurrently, borrowing hydrogen strategies using Ru or Ir catalysts allowed N-alkylation with alcohols, offering atom-economical pathways to tertiary amines like the dimethylamine pharmacophore [7].
Table 1: Evolution of Key Synthetic Methods for Bipyridinylamines
Era | Method | Catalyst/Reagents | Advantages | Limitations |
---|---|---|---|---|
Pre-1980s | Reductive Amination | NaBH₃CN, H₂/Pd | Broad substrate scope | Low stereoselectivity |
1980s–2000s | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | Regiocontrol, functional group tolerance | Requires aryl halide precursors |
2010s–Present | Borrowing Hydrogen | Ru/Ir complexes | Atom economy, mild conditions | Sensitivity to steric hindrance |
Despite progress, challenges persist in achieving enantioselective variants for chiral methylamine centers, as metal catalysts often fail to control stereochemistry in diaryl systems [9].
The 4-aminopyridine unit in C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine serves as a versatile bioisostere for phenyl rings, enhancing solubility, bioavailability, and target engagement. Its electron-donating dimethylamine group (–N(CH₃)₂) elevates the highest occupied molecular orbital (HOMO) energy, facilitating interactions with biological receptors. Density functional theory (DFT) studies on analogous pyridinylamines reveal HOMO densities localized over the pyridine nitrogen and dimethylamine moiety, enabling hydrogen bonding and cation-π interactions in proteins like GPCRs [9] [10].
This scaffold’s pharmacophoric versatility is evident in FDA-approved drugs:
For the target compound, the 2,5-dimethylphenyl group introduces steric bulk that may enhance selectivity for hydrophobic binding pockets. Computational analyses indicate dipole moments of ~3.4 D for similar molecules, promoting aqueous solubility while maintaining membrane permeability [4] [5]. This balance is critical for CNS drug candidates, where optimal log P values (predicted: 3.45) ensure brain exposure [4] [10].
Table 2: Key Physicochemical Properties of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₄H₁₆N₂ | CAS Registry [4] |
Molecular Weight | 212.29 g/mol | CAS Registry [4] |
Exact Mass | 212.131 Da | CAS Registry [4] |
Topological Polar Surface Area (TPSA) | 38.91 Ų | Computational [4] |
Predicted log P | 3.45 | ChemSpider [4] |
Dipole Moment | ~3.4 D | Analog DFT [9] |
Despite synthetic advances, critical gaps remain in the chemistry of chiral diaryl methylamines like C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine:
Stereoselective Synthesis: No robust methods exist for enantiocontrolled assembly of tertiary diaryl methylamines. Metal-catalyzed asymmetric hydrogenation struggles with sterically encumbered tetrasubstituted amines, while organocatalysis lacks generality [7] [9]. This impedes exploration of stereospecific bioactivity, as evidenced by dopamine receptor ligands where R-vs. S-configurations dictate 100-fold affinity differences [10].
Predictive Modeling: The impact of ortho-alkyl groups (e.g., 2,5-dimethylphenyl) on conformation and target engagement is poorly quantified. Molecular dynamics simulations suggest dimethyl substituents enforce torsional angles of 60–90° between aryl rings, potentially optimizing GPCR binding [10]. However, empirical validations are lacking due to insufficient stereopure libraries.
Direct Amination Techniques: Current routes require multi-step functionalization of pre-formed pyridines. C–H amination of bipyridines could streamline access but remains underdeveloped. Recent attempts using Pd(II)/dirhodium catalysts show promise for intramolecular amination but fail for intermolecular diaryl systems [9].
Computational Design: DFT studies inadequately address solvation effects on protonation states. The dimethylamine group (pKₐ ~10.6) exists predominantly as a cation under physiological conditions, altering electrostatic potential maps [5] [9]. Machine learning models trained on high-throughput data could rectify this gap.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1